molecular formula C22H16N2O3 B3829133 2-amino-7-hydroxy-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No. B3829133
M. Wt: 356.4 g/mol
InChI Key: UMCCUQDNEHDYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-7-hydroxy-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile is a synthetic compound that belongs to the family of flavonoids. It has been found to have potential therapeutic properties in various scientific studies. In

Mechanism of Action

The mechanism of action of 2-amino-7-hydroxy-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that it exerts its therapeutic effects through the modulation of various signaling pathways. It has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
2-amino-7-hydroxy-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile has been found to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). It has also been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-7-hydroxy-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile in lab experiments is its versatility. It can be used in a variety of assays to study its various therapeutic properties. However, one of the limitations is its solubility. It is poorly soluble in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of 2-amino-7-hydroxy-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile. One area of research is the development of more efficient synthesis methods. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases. Additionally, more studies are needed to fully understand its mechanism of action and to explore its potential use in combination with other therapeutic agents.

Scientific Research Applications

2-amino-7-hydroxy-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-amino-7-hydroxy-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c23-13-19-21(18-10-9-15(25)12-20(18)27-22(19)24)14-5-4-8-17(11-14)26-16-6-2-1-3-7-16/h1-12,21,25H,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCCUQDNEHDYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-7-hydroxy-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-7-hydroxy-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-7-hydroxy-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile
Reactant of Route 3
2-amino-7-hydroxy-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-amino-7-hydroxy-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-amino-7-hydroxy-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-amino-7-hydroxy-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.